六水合硫酸双铵镍

描述

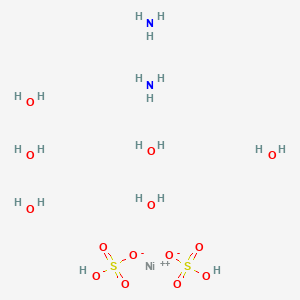

Diammonium nickel disulfate hexahydrate, also known as nickel ammonium sulfate hexahydrate, is a chemical compound with the formula (NH4)2Ni(SO4)2.6H2O . It is a type of chemical entity and a subclass of hydrate .

Synthesis Analysis

The synthesis of Diammonium nickel disulfate hexahydrate involves the preparation of a double salt from stoichiometric amounts of its component salts . The process includes mixing ammonium sulfate, (NH4)2SO4, and nickel (II) sulfate hexahydrate, NiSO4.6H2O, in a beaker, adding hot deionized water, and stirring to dissolve the solids . Another method involves storing nanocrystalline nickel sulfide composites under ambient conditions over several months .Molecular Structure Analysis

The molecular formula of Diammonium nickel disulfate hexahydrate is H20N2NiO14S2 . The compound has a molar mass of 262.848 Da .Chemical Reactions Analysis

Nickel compounds, including Diammonium nickel disulfate hexahydrate, are known to exhibit various oxidation states . The mode of action for the carcinogenicity of nickel compounds involves indirect genotoxic and non-genotoxic effects .Physical And Chemical Properties Analysis

Diammonium nickel disulfate hexahydrate has a vapor density of 2.07 (vs air) . It is slightly soluble in water .科学研究应用

Nickel Phytomining Process

- Application Summary: Diammonium nickel disulfate hexahydrate is used in a nickel phytomining process, which involves growing hyperaccumulator plants to farm metals and recover them from the biomass . This technology enables the extraction of metals from secondary resources (e.g., metal-containing soils, mineral wastes, polluted soils) and the manufacture of high-value products .

- Methods of Application: The method involves the synthesis of a nickel salt, ammonium nickel sulfate hexahydrate, from the biomass of hyperaccumulator plants . These plants are capable of accumulating at least 1% Ni in their tissues .

- Results or Outcomes: The process has proved feasible for nickel, with more than 400 hyperaccumulators identified worldwide . Nickel is a target metal with relatively high economic value .

Synthesis of Nickel Nanoparticles

- Application Summary: Diammonium nickel disulfate hexahydrate is used in the synthesis of nickel nanoparticles, which have applications in screen-printing conductive paste .

- Methods of Application: Sodium borohydride and hydrazine are used successively as reducing agents for the synthesis of nickel nanoparticles in an aqueous medium . The size of the nickel nanoparticles can be controlled, ranging from 11 to 48 nm, by adjusting the concentration of hydrazine and the reaction temperature .

- Results or Outcomes: A product yield of synthesized nanoparticles could achieve as high as 86.5% . Nickel nanoparticles have been adopted as the main constituent of conductive inks for printed electronics .

High-Purity Salts Production

- Application Summary: Diammonium nickel disulfate hexahydrate is used in the production of high-purity salts . These salts are used in various industries, including the pharmaceutical, food, and chemical industries .

- Methods of Application: The production process involves the synthesis of a nickel salt, ammonium nickel sulfate hexahydrate, from nickel and ammonium sulfate .

- Results or Outcomes: The resulting product is a high-purity salt that meets the stringent quality standards required for use in various industries .

Catalyst Production

- Application Summary: Diammonium nickel disulfate hexahydrate is used in the production of nickel-based catalysts . These catalysts are used in various chemical reactions, including hydrogenation and oxidation reactions .

- Methods of Application: The production process involves the precipitation of nickel ammonium sulfate from concentrated aqueous solutions of nickel sulfate and ammonium sulfate .

- Results or Outcomes: The resulting product is a nickel-based catalyst that can be used to accelerate various chemical reactions .

Purification of Nickel Sulfate

- Application Summary: Diammonium nickel disulfate hexahydrate is used in the purification of nickel sulfate by batch cooling crystallization . This process is used to recover nickel as nickel sulfate salt from impure acidic solutions .

- Methods of Application: The process involves cooling crystallization carried out in a batch cooling crystallizer . The compositions of the solutions include impurities of sodium, magnesium, chloride, and sulfuric acid to mimic industrial nickel electrowinning process solutions .

Thermal and Dielectric Properties for Sensors and Optical Applications

- Application Summary: Diammonium nickel disulfate hexahydrate is used in the investigation of the thermal and dielectric properties of nickel sulfate hexahydrate single crystal for sensors, bandpass filters, and optical applications .

- Methods of Application: The study involves the growth of a good-quality nickel sulfate hexahydrate single crystal via a slow evaporation solution technique .

- Results or Outcomes: The thermal diffusivity of the crystal was found to be superior to that of various common nonlinear optical materials, making it suitable for use in optical and sensor applications . The dielectric analysis showed that the crystal has low dielectric loss, fewer defects, and better optical properties, making it suitable for nonlinear optical applications .

安全和危害

属性

IUPAC Name |

azane;hydrogen sulfate;nickel(2+);hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.Ni.2H2O4S.6H2O/c;;;2*1-5(2,3)4;;;;;;/h2*1H3;;2*(H2,1,2,3,4);6*1H2/q;;+2;;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPAXHDZFDUTLY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.O.O.O.O.O.O.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H20N2NiO14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15699-18-0 (Parent), 14701-22-5 (Parent) | |

| Record name | Nickel ammonium sulfate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007785208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

395.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diammonium nickel disulfate hexahydrate | |

CAS RN |

7785-20-8 | |

| Record name | Nickel ammonium sulfate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007785208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

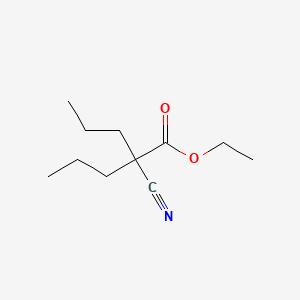

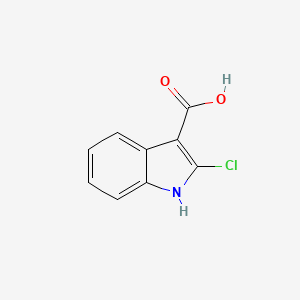

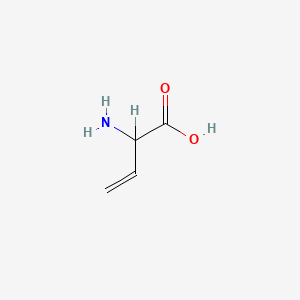

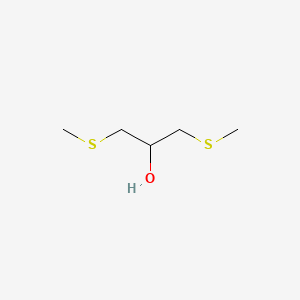

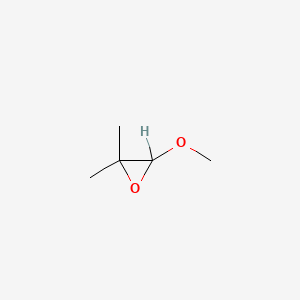

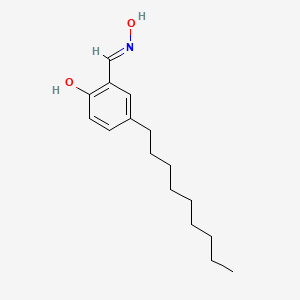

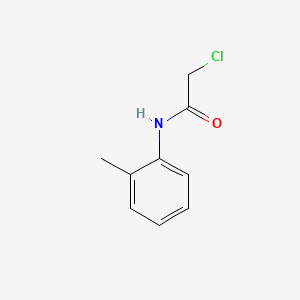

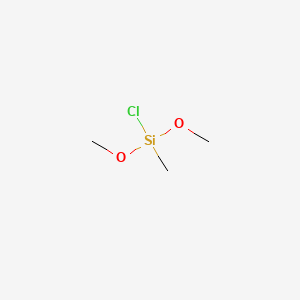

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

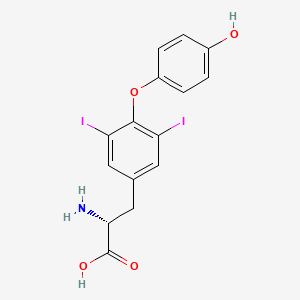

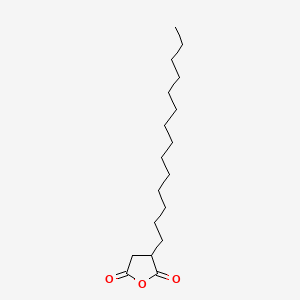

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tris[2-(diphenylphosphino)ethyl]phosphine](/img/structure/B1580798.png)